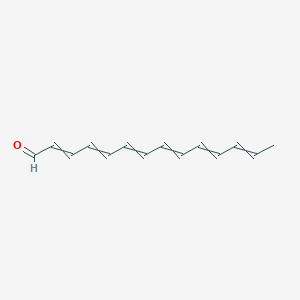
Tetradeca-2,4,6,8,10,12-hexaenal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-2,4,6,8,10,12-hexaenal is a polyunsaturated fatty aldehyde It is characterized by its long carbon chain with alternating double bonds and an aldehyde group at one end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tetradeca-2,4,6,8,10,12-hexaenal typically involves the use of polyunsaturated fatty acids as starting materials. One common method is the oxidative cleavage of polyunsaturated fatty acids, which can be achieved using reagents such as ozone or potassium permanganate. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the desired aldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidative cleavage processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the compound from reaction mixtures.
Analyse Des Réactions Chimiques
Types of Reactions
Tetradeca-2,4,6,8,10,12-hexaenal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The double bonds in the carbon chain can participate in addition reactions with halogens or hydrogen.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst.
Major Products
Oxidation: Tetradecanoic acid.
Reduction: Tetradecan-1-ol.
Substitution: Halogenated tetradecanes or hydrogenated tetradecanes.
Applications De Recherche Scientifique
Tetradeca-2,4,6,8,10,12-hexaenal has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cell signaling and as a potential biomarker for certain diseases.
Medicine: Investigated for its antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances and flavorings due to its unique odor profile.
Mécanisme D'action
The mechanism of action of Tetradeca-2,4,6,8,10,12-hexaenal involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and DNA, potentially leading to changes in cellular function. The compound’s polyunsaturated structure allows it to participate in lipid peroxidation, generating reactive oxygen species that can induce oxidative stress.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradeca-2,4,6,8,10,12-hexaenedial: A similar polyunsaturated fatty aldehyde with two aldehyde groups.
Tetradeca-2,4,6,8,10,12-hexaenoic acid: A polyunsaturated fatty acid with a carboxylic acid group instead of an aldehyde.
Uniqueness
Tetradeca-2,4,6,8,10,12-hexaenal is unique due to its specific arrangement of double bonds and the presence of a single aldehyde group. This structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
64512-28-3 |
|---|---|
Formule moléculaire |
C14H16O |
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
tetradeca-2,4,6,8,10,12-hexaenal |
InChI |
InChI=1S/C14H16O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h2-14H,1H3 |
Clé InChI |
NIWUTVYPWAQOEZ-UHFFFAOYSA-N |
SMILES canonique |
CC=CC=CC=CC=CC=CC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















